molecular formula C15H20BF3O5 B13477174 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13477174
M. Wt: 348.12 g/mol
InChI Key: MIQHDYPBJOOVEN-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a trifluoromethoxy group, which can impart unique chemical properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium or copper-based catalysts

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving:

    Purification: Crystallization or chromatography

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative

    Reduction: Formation of the corresponding alcohol

    Substitution: Nucleophilic substitution reactions at the boron center

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents or organolithium compounds

Major Products

    Oxidation: Phenol derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted boronic esters

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic esters
  • Trifluoromethoxyphenylboronic acid

Uniqueness

2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H20BF3O5

Molecular Weight

348.12 g/mol

IUPAC Name

2-[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-10(22-15(17,18)19)8-12(11)21-9-20-5/h6-8H,9H2,1-5H3

InChI Key

MIQHDYPBJOOVEN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)OCOC

Origin of Product

United States

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